molecular formula C14H19ClN2O2 B1373590 2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride CAS No. 1334145-92-4

2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

Cat. No.: B1373590
CAS No.: 1334145-92-4
M. Wt: 282.76 g/mol
InChI Key: BHEVFELYDDGNPV-UHFFFAOYSA-N
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Description

2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a complex organic compound that features a pyrrolidine ring and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the tetrahydroisoquinoline moiety. One common method involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is unique due to its combination of a pyrrolidine ring and a tetrahydroisoquinoline moiety, which may confer distinct biological properties and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-12-4-3-10-5-7-16(9-11(10)8-12)14(18)13-2-1-6-15-13;/h3-4,8,13,15,17H,1-2,5-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEVFELYDDGNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC3=C(C2)C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
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2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
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2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
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2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
Reactant of Route 5
2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
Reactant of Route 6
2-(pyrrolidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

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